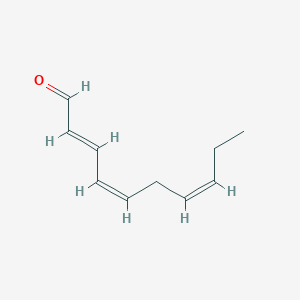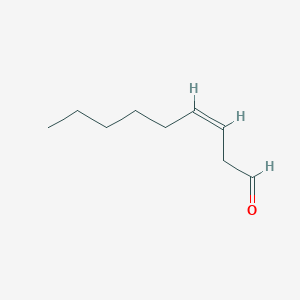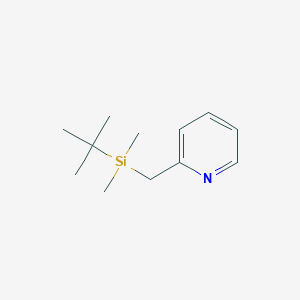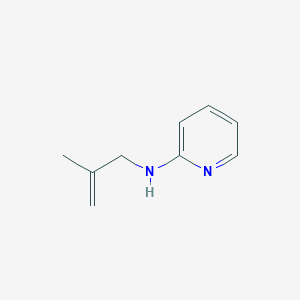
N-(2-Methylprop-2-enyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylprop-2-enyl)pyridin-2-amine, also known as MP2A, is a chemical compound that belongs to the class of amines. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
N-(2-Methylprop-2-enyl)pyridin-2-amine binds to the sigma-1 receptor and modulates its activity, which results in the modulation of several physiological processes. The exact mechanism of action of N-(2-Methylprop-2-enyl)pyridin-2-amine is not fully understood, but it is believed to involve the regulation of ion channels and cellular signaling pathways.
Biochemische Und Physiologische Effekte
N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the activity of several ion channels, including voltage-gated calcium channels and potassium channels. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methylprop-2-enyl)pyridin-2-amine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a useful tool for studying the role of the sigma-1 receptor in physiological processes. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of N-(2-Methylprop-2-enyl)pyridin-2-amine is that it is relatively expensive, which may limit its use in some labs.
Zukünftige Richtungen
For the study of N-(2-Methylprop-2-enyl)pyridin-2-amine include investigating its role in the treatment of neurological disorders and developing more cost-effective synthesis methods.
Synthesemethoden
The synthesis of N-(2-Methylprop-2-enyl)pyridin-2-amine involves the reaction of 2-amino pyridine with 2-methyl-3-buten-2-ol in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(2-Methylprop-2-enyl)pyridin-2-amine. This method has been optimized to yield high purity and high yield of N-(2-Methylprop-2-enyl)pyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylprop-2-enyl)pyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
139944-60-8 |
|---|---|
Produktname |
N-(2-Methylprop-2-enyl)pyridin-2-amine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
N-(2-methylprop-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11) |
InChI-Schlüssel |
BMZHCORRDXJHIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CNC1=CC=CC=N1 |
Kanonische SMILES |
CC(=C)CNC1=CC=CC=N1 |
Synonyme |
2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



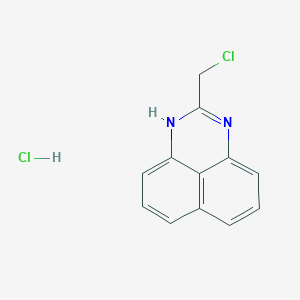
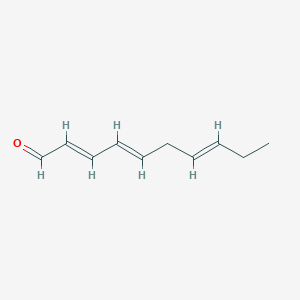
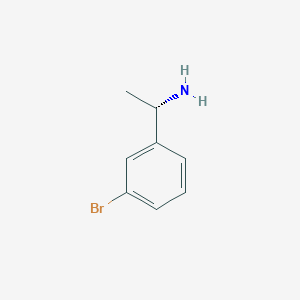
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
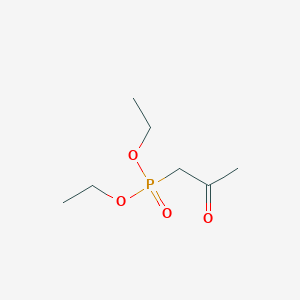

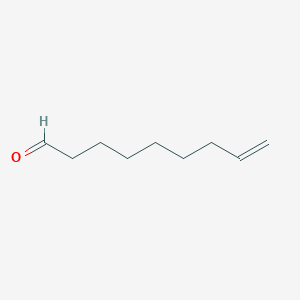
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
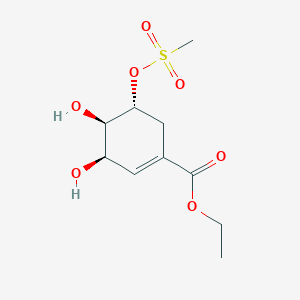
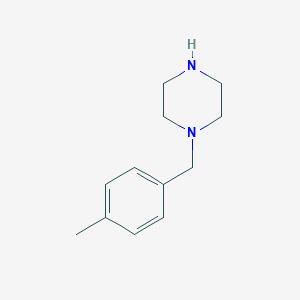
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
